1-(1H-Indol-3-ylmethyl)-3-piperidinol
Overview
Description
1-(1H-Indol-3-ylmethyl)-3-piperidinol is a compound that features an indole moiety attached to a piperidinol group. Indole derivatives are significant in various biological and pharmacological contexts due to their presence in many natural products and drugs. The indole ring system is known for its aromaticity and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol typically involves the reaction of indole derivatives with piperidinol under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, the reaction of indole with piperidinol in the presence of palladium(II) acetate and a bidentate ligand such as D t-BPF, along with a base like triethylamine, under reflux conditions in a toluene/acetonitrile mixture, can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-ylmethyl)-3-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-(1H-Indol-3-ylmethyl)-3-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-ylmethyl)-3-piperidinol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
1-(1H-Indol-3-ylmethyl)-3-piperidine: Similar structure but lacks the hydroxyl group.
1-(1H-Indol-3-ylmethyl)-3-pyrrolidinol: Contains a pyrrolidine ring instead of a piperidine ring.
1-(1H-Indol-3-ylmethyl)-3-morpholinol: Features a morpholine ring instead of a piperidine ring.
Uniqueness: 1-(1H-Indol-3-ylmethyl)-3-piperidinol is unique due to the presence of both the indole and piperidinol moieties, which confer distinct chemical and biological properties. The hydroxyl group in the piperidinol ring can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-12-4-3-7-16(10-12)9-11-8-15-14-6-2-1-5-13(11)14/h1-2,5-6,8,12,15,17H,3-4,7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPCDDTXLWVHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CNC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636018 | |
Record name | 1-[(1H-Indol-3-yl)methyl]piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30636018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331976-99-9 | |
Record name | 1-[(1H-Indol-3-yl)methyl]piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30636018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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